molecular formula C5H8Cl2N6S B2422620 (4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride CAS No. 2138518-26-8

(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride

Cat. No. B2422620
CAS RN: 2138518-26-8
M. Wt: 255.12
InChI Key: OYCWARZARVMFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2138518-26-8 . It has a molecular weight of 255.13 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N6S.2ClH/c6-1-4-7-3 (2-12-4)5-8-10-11-9-5;;/h2H,1,6H2, (H,8,9,10,11);2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 255.13 .

Scientific Research Applications

Safety and Hazards

This compound is not intended for human or veterinary use. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

[4-(2H-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S.2ClH/c6-1-4-7-3(2-12-4)5-8-10-11-9-5;;/h2H,1,6H2,(H,8,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCWARZARVMFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)C2=NNN=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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